REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[SH:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9]>>[C:1]([CH2:2][CH2:3][S:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9])#[N:4]
|
Name
|
|
Quantity
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5.31 g
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Type
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reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
10.6 g
|
Type
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reactant
|
Smiles
|
SCCC(=O)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
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was stirred for 1 day at ambient temperature
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
|
Details
|
distilled under reduced pressure
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCSCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |